N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a cyclopentafuran moiety
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(12-10-3-1-2-9(10)7-19-12)16-14-15-11(17-20-14)6-8-4-5-8/h7-8H,1-6H2,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGJFDVAITLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=COC(=C2C1)C(=O)NC3=NC(=NS3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Cyclopentafuran Formation: The cyclopentafuran moiety is generally constructed via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentafuran structure.
Coupling Reactions: The final step involves coupling the thiadiazole and cyclopentafuran intermediates. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopropyl ketones or alcohols.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the thiadiazole ring.
Anti-inflammatory Properties: Investigation into its anti-inflammatory effects.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
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